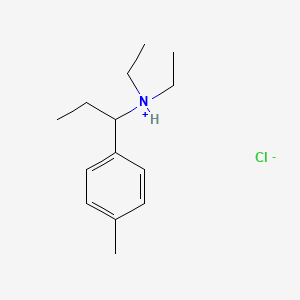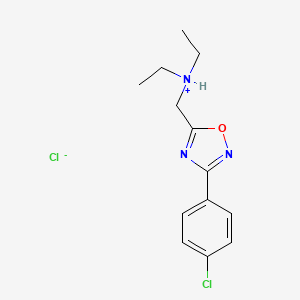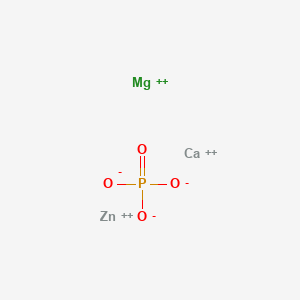
Bis(3-dimethylaminophenyl) carbonate dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(3-dimethylaminophenyl) carbonate dihydrochloride is a chemical compound known for its unique properties and applications in various fields. This compound is characterized by the presence of two 3-dimethylaminophenyl groups attached to a carbonate moiety, with two hydrochloride ions providing stability and solubility in aqueous solutions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-dimethylaminophenyl) carbonate dihydrochloride typically involves the reaction of 3-dimethylaminophenol with phosgene or its safer alternative, bis(trichloromethyl) carbonate. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process.
化学反応の分析
Types of Reactions
Bis(3-dimethylaminophenyl) carbonate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the carbonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted phenyl compounds.
科学的研究の応用
Bis(3-dimethylaminophenyl) carbonate dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of polymers and as an intermediate in the synthesis of specialty chemicals.
作用機序
The mechanism of action of Bis(3-dimethylaminophenyl) carbonate dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
類似化合物との比較
Similar Compounds
Bis(trichloromethyl) carbonate: A safer alternative to phosgene, used in similar synthetic applications.
Bis(methyl salicyl) carbonate: Known for its reactivity benefits in melt polymerization reactions.
N,N’-bis(3-dimethylaminopropyl) urea: Used in the synthesis of polyurethane foaming agents and diamino urea polymers.
Uniqueness
Bis(3-dimethylaminophenyl) carbonate dihydrochloride is unique due to its specific structural features and the presence of dimethylamino groups, which confer distinct reactivity and solubility properties. Its ability to undergo a variety of chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industrial processes.
特性
CAS番号 |
64057-78-9 |
|---|---|
分子式 |
C17H22Cl2N2O3 |
分子量 |
373.3 g/mol |
IUPAC名 |
[3-[3-(dimethylazaniumyl)phenoxy]carbonyloxyphenyl]-dimethylazanium;dichloride |
InChI |
InChI=1S/C17H20N2O3.2ClH/c1-18(2)13-7-5-9-15(11-13)21-17(20)22-16-10-6-8-14(12-16)19(3)4;;/h5-12H,1-4H3;2*1H |
InChIキー |
QSBKPLVXSGGJLC-UHFFFAOYSA-N |
正規SMILES |
C[NH+](C)C1=CC(=CC=C1)OC(=O)OC2=CC=CC(=C2)[NH+](C)C.[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3aS,4R,6aS)-4-((tert-butyldiphenylsilyloxy)methyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13774593.png)
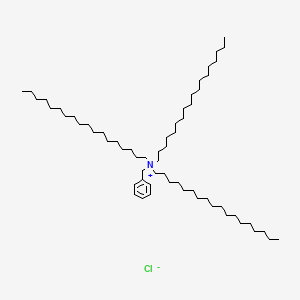
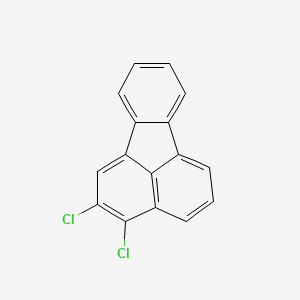
![(SP-4-3)-Dicarbonylchloro(1H-pyrrolo[2,3-b]pyridine-N7)rhodium](/img/structure/B13774609.png)
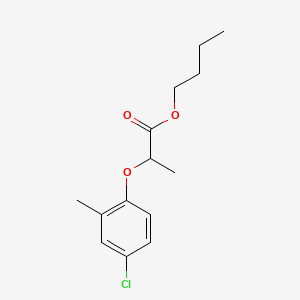
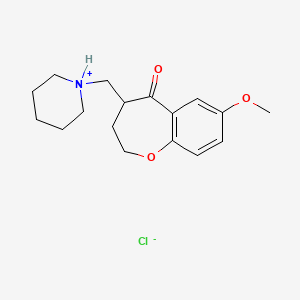
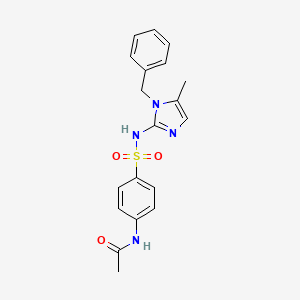
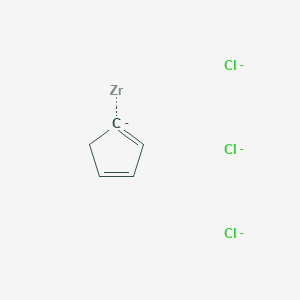
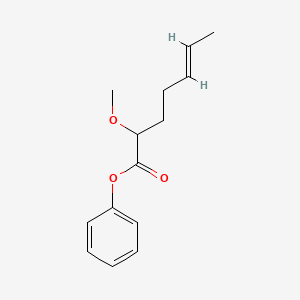
![Iron, [N,N-bis[[2-(hydroxy-kappaO)-5-sulfophenyl]methyl]glycinato(3-)-kappaN,kappaO]-](/img/structure/B13774652.png)
